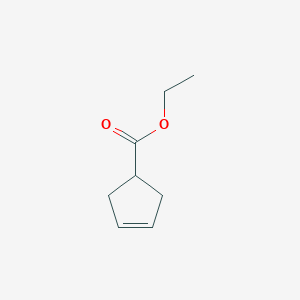

Ethyl 3-cyclopentene-1-carboxylate

描述

Contextual Significance in Cyclopentenoid Chemistry

The five-membered ring of cyclopentane (B165970) is a recurring motif in a vast array of natural products, many of which exhibit significant biological activity. nih.gov This makes the synthesis of functionalized cyclopentane derivatives a central focus in organic chemistry. Ethyl 3-cyclopentene-1-carboxylate emerges as a key player in this field due to its utility as a versatile building block.

The presence of both an alkene and an ester group allows for a wide range of chemical transformations. The double bond can undergo various reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloadditions, such as the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org These reactions enable the introduction of new functional groups and the construction of more complex cyclic systems. For instance, the Diels-Alder reaction, a powerful tool for forming six-membered rings, can be employed with cyclopentene (B43876) derivatives to create intricate bicyclic structures. libretexts.orgnih.gov

Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or alcohols. This versatility makes this compound a valuable precursor for the synthesis of a variety of target molecules.

A particularly noteworthy application of cyclopentene derivatives is in the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. nih.govnih.gov The core structure of many prostaglandins is a substituted cyclopentane ring, and synthetic strategies often rely on the functionalization of cyclopentene precursors. nih.govlibretexts.org For example, a common strategy involves the stereoselective functionalization of a simple cyclopentanoid starting material, and cyclopentadiene (B3395910), a related compound, has been a cornerstone in many prostaglandin (B15479496) syntheses. libretexts.org The synthesis of these complex molecules often involves the sequential introduction of side chains onto a pre-formed cyclopentane ring, a process where a versatile starting material like this compound can play a crucial role. nih.gov

The reactivity of the double bond also allows for conjugate addition reactions, such as the Michael reaction, where a nucleophile adds to the β-carbon of the α,β-unsaturated system that can be formed from this precursor. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is a powerful method for forming new carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Historical Perspectives on Related Cyclopentene Derivatives

The journey to understanding and utilizing cyclopentene derivatives has been a long and incremental one. The parent compound, cyclopentene, was first prepared in 1893 by Carl Gärtner from iodocyclopentane. nih.gov Early methods for preparing cyclopentenes also included the dehydration of cyclopentanol (B49286). nih.gov

The development of methods to synthesize and functionalize the cyclopentane ring has been a significant area of research in organic chemistry. While the Diels-Alder and Robinson annulation reactions provided general and powerful tools for the construction of six-membered rings, the synthesis of five-membered rings historically presented a greater challenge. nih.gov

One of the key historical methods for the synthesis of cyclopentanecarboxylic acid esters is the Favorskii rearrangement. This reaction involves the base-induced ring contraction of a 2-chlorocyclohexanone (B41772) to yield a cyclopentanecarboxylic acid ester. orgsyn.orgresearchgate.net This method provided an important route to these valuable synthetic intermediates.

Early work in the 1930s and 40s by Diels, Alder, and their contemporaries laid the groundwork for understanding the reactivity of cyclic dienes, which are precursors to many cyclopentene derivatives. researchgate.netnih.gov Their pioneering studies on the cycloaddition reactions of compounds like dimethyl acetylenedicarboxylate (B1228247) with dimethyl malonate, leading to complex cyclic systems, were instrumental in advancing the field. nih.gov

The synthesis of 3-cyclopentene-1-carboxylic acid, the precursor to its ethyl ester, was improved in the 1960s using 1,4-dichloro-2-butene as a starting material. nih.gov This highlights the ongoing efforts to develop more efficient and practical routes to these important synthetic building blocks. The selective hydrogenation of cyclopentadiene to cyclopentene was another important development, providing a scalable route to the parent alkene. rsc.org

Over the years, numerous methods for the synthesis of cyclopentanes and their derivatives have been developed, including ionic reactions, metal-mediated processes, and radical cyclizations, reflecting the enduring importance of this structural motif in organic chemistry. oregonstate.edu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLAIKSGNQPPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415675 | |

| Record name | ethyl 3-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-01-5 | |

| Record name | 3-Cyclopentene-1-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Cyclopentene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Cyclopentene 1 Carboxylate

Classical Esterification Routes

Classical esterification methods provide reliable pathways to Ethyl 3-cyclopentene-1-carboxylate, primarily through the reaction of a carboxylic acid or its derivatives with ethanol (B145695).

Direct Esterification of 3-Cyclopentene-1-carboxylic Acid with Ethanol

The most direct approach to this compound is the Fischer esterification of 3-Cyclopentene-1-carboxylic Acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by removing the water formed during the reaction. chembk.com The general reaction is as follows:

3-Cyclopentene-1-carboxylic Acid + Ethanol ⇌ this compound + Water

This method is a fundamental and widely used procedure in organic chemistry for the synthesis of esters.

Esterification via Acid Chlorides or Anhydrides

An alternative to direct esterification involves the conversion of 3-Cyclopentene-1-carboxylic Acid to a more reactive derivative, such as an acid chloride or anhydride. The acid chloride, 3-Cyclopentene-1-carbonyl chloride, can be synthesized and subsequently reacted with ethanol to yield the desired ester. chemdad.comnih.gov This two-step process is often advantageous as the reaction of the acid chloride with ethanol is typically faster and irreversible compared to direct esterification.

The use of oxalyl chloride is a common method for preparing the acid chloride from the carboxylic acid. nih.gov The resulting acid chloride is then treated with ethanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to afford this compound.

Cyclization-Based Synthetic Strategies

Cyclization reactions offer an alternative and powerful approach to constructing the cyclopentene (B43876) ring system of this compound. These methods often start from acyclic precursors and build the ring through intramolecular reactions.

Malonate-Based Cyclizations

A prominent strategy involves the use of malonic esters, which are versatile reagents in organic synthesis due to the acidity of their α-hydrogens. uomustansiriyah.edu.iq

A well-established method for synthesizing the precursor to this compound is the cyclocondensation of diethyl malonate with a suitable dihaloalkene, such as cis-1,4-dichloro-2-butene (B23561). prepchem.comsigmaaldrich.com In this reaction, diethyl malonate is deprotonated by a strong base, like sodium ethoxide or lithium hydride, to form the nucleophilic enolate. prepchem.com This enolate then undergoes a double nucleophilic substitution reaction with the dihaloalkene to form Diethyl 3-cyclopentene-1,1-dicarboxylate. prepchem.com

The reaction can be summarized as follows:

Deprotonation: Diethyl malonate + Base → Diethyl sodiomalonate

Cyclization: Diethyl sodiomalonate + cis-1,4-dichloro-2-butene → Diethyl 3-cyclopentene-1,1-dicarboxylate

The resulting diester can then be selectively hydrolyzed and decarboxylated to yield 3-Cyclopentene-1-carboxylic acid, which can be subsequently esterified to the final product as described in section 2.1.1. The reaction between diethyl malonate and cis-1,4-dichloro-2-butene has been reported to produce Diethyl 3-cyclopentene-1,1-dicarboxylate along with Diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a byproduct. prepchem.com

Table 1: Reaction Conditions for Diethyl Malonate and Dihaloalkene Cyclocondensation

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Diethyl Malonate | cis-1,4-dichloro-2-butene | Lithium Hydride / Dimethylformamide | Diethyl 3-cyclopentene-1,1-dicarboxylate | prepchem.com |

Optimized procedures have been developed using dimethyl malonate in place of diethyl malonate. luc.eduwikipedia.org The use of dimethyl malonate can sometimes offer advantages in terms of reactivity or product separation. For example, in the synthesis of jasmonates, dimethyl malonate is a key raw material. wikipedia.orggoogle.com The reaction of 2-pentyl-2-cyclopentenone with dimethyl malonate in the presence of a transition metal complex and a catalytic promoter has been shown to produce dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate with high yield, avoiding the use of strong bases like sodium methoxide. google.com

Furthermore, research has explored the use of different dialkyl malonates and reaction conditions to improve yields and selectivity. luc.edu These studies investigate the impact of varying the alkyl groups of the malonate and the reaction parameters on the formation of the desired cyclopentene structure. luc.edu

Photochemical and Catalytic Cycloaddition Routes

Cycloaddition reactions provide a direct method for constructing the cyclopentene ring system. These routes often involve the reaction of a four-carbon component with a one-carbon component, supplied by a diazo compound.

The photochemical reaction between ethyl diazoacetate and isoprene (B109036) represents a potential pathway for forming a five-membered ring structure. In this type of reaction, the photolysis of ethyl diazoacetate generates a highly reactive carbene species. This carbene can then undergo a cycloaddition reaction with the double bonds of isoprene.

The general mechanism involves the absorption of light by ethyl diazoacetate, leading to the extrusion of nitrogen gas and the formation of an ethyl acetoxycarbene intermediate. This electrophilic carbene can attack the electron-rich diene system of isoprene. The reaction with isoprene's conjugated double bonds can lead to the formation of vinylcyclopropane (B126155) derivatives. These initial cycloadducts can be thermally or photochemically unstable and may undergo subsequent rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, to yield the more stable five-membered ring system of this compound. The specific product distribution depends heavily on the reaction conditions, including wavelength of light and the presence of photosensitizers.

A more controlled method for the reaction of ethyl diazoacetate with olefins is through transition metal catalysis, most commonly with copper salts or complexes. thieme-connect.de The copper-catalyzed decomposition of ethyl diazoacetate proceeds via the formation of a metal-carbene intermediate, which is less reactive and more selective than the free carbene generated photochemically. acs.org

When isoprene is treated with ethyl diazoacetate in the presence of a copper catalyst, a cyclopropanation reaction occurs at one of the double bonds. thieme-connect.de The reaction typically favors the more substituted double bond of the diene, leading to the formation of vinylcyclopropane carboxylates. For instance, copper(II)-exchanged clays (B1170129) and zeolites have been shown to catalyze the reaction of ethyl diazoacetate with olefins like styrene, influencing the stereoselectivity of the resulting cyclopropanes. rsc.org In the case of isoprene, the primary products would be ethyl 2-isopropenyl-1-methylcyclopropane-1-carboxylate and ethyl 2-vinyl-2-methylcyclopropane-1-carboxylate. To obtain the desired this compound, these vinylcyclopropane intermediates must undergo a rearrangement, which can often be induced thermally or by the catalyst itself.

Table 1: Examples of Catalysts in Diazoacetate Cyclopropanation

| Catalyst System | Olefin Substrate | Key Observation |

|---|---|---|

| Copper(II)-exchanged K10 Montmorillonite | Styrene | Reversal of normal trans/cis selectivity, favoring the cis-cyclopropane. rsc.org |

| Rhodium(II) Acetate | Various Alkenes | Efficient catalysis for cyclopropanation with diazoacetic esters. thieme-connect.de |

Intramolecular Cyclization Approaches

Intramolecular reactions provide powerful strategies for synthesizing cyclic compounds by forming a ring from a single, appropriately functionalized acyclic precursor.

The intramolecular iodo-aldol cyclization is a method for constructing carbo- and heterocyclic systems. figshare.com This reaction involves an enoate functionality and an aldehyde or ketone within the same molecule. Treatment with an iodine source initiates a cyclization cascade. The reaction proceeds with high diastereoselectivity, typically yielding products where the newly formed hydroxyl and iodomethyl groups are on opposite faces of the ring. figshare.com

For the synthesis of a cyclopentene derivative, a suitable acyclic precursor containing both an aldehyde/ketone and an α-substituted enoate would be required. The cyclization, induced by an electrophilic iodine source, would form a five-membered ring, creating a quaternary center adjacent to a secondary or tertiary center bearing the hydroxyl group. figshare.com The resulting iodomethyl-substituted cyclopentanol (B49286) could then undergo subsequent elimination reactions to introduce the double bond and form the cyclopentene ring, along with reduction of the hydroxyl group, to ultimately yield a structure related to this compound.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organicchemistrytutor.com This method is particularly effective for synthesizing five- and six-membered rings. organicchemistrytutor.com The synthesis of ethyl 2-cyclopentanone-1-carboxylate, a direct precursor to the target molecule, is readily achieved via the Dieckmann condensation of diethyl adipate. google.comglobethesis.com

The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates an α-carbon of the diester to form an enolate. This enolate then attacks the other ester carbonyl group intramolecularly, leading to a cyclic β-keto ester after acidic workup. organicchemistrytutor.com The process can be performed efficiently under solvent-free conditions, with the product distilled directly from the reaction mixture. rsc.org The resulting ethyl 2-cyclopentanone-1-carboxylate can then be converted to this compound through a sequence of ketone reduction followed by dehydration.

Table 2: Dieckmann Condensation of Diethyl Adipate

| Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield of Ethyl 2-cyclopentanone-1-carboxylate | Reference |

|---|---|---|---|---|---|

| Sodium Ethoxide | Toluene | 95 | 3 h | >53.3% (after hydrolysis) | globethesis.com |

| Sodium Methoxide | None (neat) | ~150 | - | Quantitative | google.com |

Modern synthetic strategies have utilized zinc homoenolates for the construction of cyclopentene rings. These intermediates can be generated from cyclopropanols. ntu.edu.sg A relevant approach involves the zinc-catalyzed enantioselective ring-opening of a cyclopropanol (B106826) and its subsequent conjugate addition to an enone. This is followed by an intramolecular aldol (B89426) condensation to produce a cyclopentene derivative. ntu.edu.sg

Another sophisticated method involves the generation of a bis-nucleophilic species, referred to as an "enolized homoenolate," from a zinc homoenolate intermediate. nih.gov While the prompt mentions aminoacrylates, a documented pathway involves the reaction of these enolized homoenolates with electrophiles like Morita–Baylis–Hillman (MBH) carbonates. nih.gov In a broader sense, a zinc homoenolate derived from a propionate (B1217596) ester could potentially react with a suitable aminoacrylate derivative in a conjugate addition, with the resulting adduct designed to undergo an intramolecular cyclization to form the cyclopentene ring. This approach leverages the unique reactivity of homoenolates as β-acyl anion equivalents. nih.gov

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers powerful tools for the construction of cyclic molecules like this compound. Catalysts based on cobalt, copper, rhodium, and palladium have been instrumental in developing efficient synthetic routes.

Cobalt catalysis provides a unique avenue for the synthesis of cyclopentene derivatives. A notable method involves the cobalt(II)-catalyzed oxidative cyclization, which couples diketones with alkenes to form cyclopentenes. nih.govacs.org This process is believed to occur through a sequence involving oxidative coupling, regioselective insertion of the alkene promoted by the cobalt catalyst, and a subsequent intramolecular reaction. nih.gov The choice of substituents on the starting materials can control the formation of five-membered rings. nih.govacs.org

Another aspect of cobalt catalysis in this area is its ability to direct the outcome of reactions between cyclic alkenes and alkynes. Depending on the electronic properties of the alkyne and the nature of the phosphine (B1218219) ligand used, cobalt catalysts can chemoselectively promote either an Alder-ene reaction or a [2+2] cycloaddition. organic-chemistry.orgorganic-chemistry.org For instance, the use of cobalt bromide with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as a ligand tends to favor the formation of Alder-ene products from cyclopentene. organic-chemistry.org These transformations showcase the versatility of cobalt in constructing various cyclic systems, including precursors to cyclopentene structures.

Table 1: Cobalt-Catalyzed Reactions for Cyclopentene Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Co(II) catalyst / K₂S₂O₈ | Diketones and Alkenes | Cyclopentenes | Oxidative cyclization with control over ring size. nih.govacs.org |

| CoBr₂(dppe) | Cyclopentene and Internal Alkynes | Alder-ene Products | Chemoselective reaction pathway. organic-chemistry.org |

| CoBr₂(dppp) | Cyclopentene and Internal Alkynes | [2+2] Cycloaddition Products | Ligand-dependent chemoselectivity. organic-chemistry.org |

Copper-catalyzed [3+2] cycloaddition reactions have emerged as a powerful method for the synthesis of functionalized five-membered rings, including aminated cyclopentene derivatives. These reactions are valuable for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules. A notable example is the copper-catalyzed [3+2] cycloaddition of N-tosylcyclopropylamine with alkynes and alkenes, which proceeds under visible light irradiation to afford a variety of aminated cyclopentene and cyclopentane (B165970) derivatives. organic-chemistry.org This method is advantageous due to its operational simplicity and wide functional group tolerance. organic-chemistry.org

While the direct synthesis of this compound via this method is not explicitly detailed, the formation of the aminated cyclopentene core represents a significant step towards accessing such structures. The general mechanism for copper-catalyzed [3+2] cycloadditions often involves the formation of a copper-containing intermediate that reacts with the second component to form the cyclic product. nih.govrsc.org

Rhodium catalysts are exceptionally versatile in organic synthesis and have been extensively used in the formation of cyclopentene and related structures through various pathways, including cycloadditions and C-H insertion reactions.

Rhodium-catalyzed [4+1] cycloadditions are a key strategy for constructing cyclopentenone cores, which are structurally related to cyclopentene carboxylates. In one approach, functionalized cyclopentenones are synthesized through the rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes. nih.govnih.gov This reaction proceeds via a [4+1] cycloaddition of a vinylallene intermediate with carbon monoxide. nih.govnih.gov Similarly, rhodium(I)-catalyzed [3+2] cycloaddition reactions of cyclopropenones and alkynes provide an efficient and regioselective route to cyclopentadienones. organic-chemistry.org

Another powerful rhodium-catalyzed method for forming five-membered rings is intramolecular C-H insertion. The exposure of an α-diazoketone to a catalytic amount of a rhodium catalyst, such as rhodium acetate, can lead to a 1,5-C-H insertion to form a cyclopentane ring. taylorfrancis.com This reaction proceeds through a rhodium carbene intermediate. taylorfrancis.comillinois.edu The selectivity of the insertion can be influenced by steric and electronic factors within the substrate. taylorfrancis.com Furthermore, the efficiency of these C-H insertion reactions can be significantly enhanced by optimizing catalyst loading and reaction conditions, with some systems achieving very high turnover numbers. nih.gov The choice of rhodium catalyst and its loading can also influence the chemoselectivity between C-H insertion and other competing reactions, such as spirocycle formation. mdpi.com

Table 2: Rhodium-Catalyzed Reactions for Five-Membered Ring Synthesis

| Reaction Type | Catalyst | Starting Materials | Product |

| [4+1] Cycloaddition | Rh(I) complex | 3-Acyloxy-1,4-enynes, CO | Cyclopentenones nih.govnih.gov |

| [3+2] Cycloaddition | Rh(I) catalyst | Cyclopropenones, Alkynes | Cyclopentadienones organic-chemistry.org |

| Intramolecular C-H Insertion | Rhodium(II) acetate | α-Diazoketones | Cyclopentanones taylorfrancis.com |

Palladium catalysis offers a range of cyclization strategies for the synthesis of carbo- and heterocyclic compounds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related cyclization reactions highlight the potential of this approach. For instance, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been used to access aza[3.1.0]bicycles. nih.gov This reaction proceeds through an amidopalladation followed by β-hydride elimination. nih.gov

Furthermore, palladium-catalyzed cyclization coupling reactions have been developed to create complex molecular architectures. For example, the reaction of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones, catalyzed by palladium, leads to the formation of benzofuran-3-cyclobutylidenes. researchgate.net Such cascade reactions, which involve sequential intramolecular carbopalladation and other steps, demonstrate the power of palladium catalysis in constructing fused and spirocyclic systems. researchgate.net The general principles of palladium-catalyzed cyclization, often involving oxidative addition, migratory insertion, and reductive elimination steps, are applicable to the design of new synthetic routes to cyclopentene derivatives.

Biocatalytic Approaches to Cyclopentene Esters

Biocatalysis presents an increasingly important and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and can operate under mild reaction conditions.

The application of enzymes in the synthesis of cyclopentene esters is an area of growing interest. A patented process describes the production of cyclopentene-1-carboxylic acid and its esters from 5-formylvaleric acid and its esters or related compounds. google.com This reaction is carried out over oxidic catalysts, and the use of catalysts with acidic properties is noted to favor the formation of cyclopentene-1-carboxylic acid esters. google.com

More broadly, enzymes are utilized in a variety of reactions that can lead to the formation of cyclic structures. For example, ene-reductases have been employed for the enantioselective reduction of cyclopropenyl esters and ketones, demonstrating the ability of enzymes to handle strained ring systems and produce chiral products with high stereoselectivity. researchgate.net Biocatalysis is also prominent in multicomponent reactions, where enzymes can catalyze the assembly of complex molecules from simple starting materials in a single pot. encyclopedia.pub While direct enzymatic synthesis of this compound from simple precursors is still an emerging field, the existing examples of enzyme-catalyzed formation of carbocycles and esters underscore the potential of this approach for developing green and efficient synthetic routes. acs.org

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Ring Strain Energies

Density Functional Theory (DFT) has proven to be a powerful tool for quantifying the inherent ring strain in cyclic molecules like ethyl 3-cyclopentene-1-carboxylate. The ring strain energy (RSE) is a critical parameter as it influences the thermodynamic feasibility of ring-opening reactions.

Computational studies have been conducted to determine the RSE of various cyclopentene (B43876) derivatives. wikipedia.orgdigitellinc.com For this compound, DFT calculations have provided specific values for its ring strain. These calculations are essential for predicting the polymerizability of the monomer through ring-opening metathesis polymerization (ROMP). digitellinc.comnih.gov The low ring strain of the cyclopentene ring system generally makes the polymerization process sensitive to reaction conditions. digitellinc.comnih.gov

| Compound | Calculated RSE (kcal/mol) | Reference |

|---|---|---|

| Cyclopentene | -4.23 | wikipedia.org |

| This compound | -4.27 | wikipedia.org |

| 9-anthracenylmthis compound | -4.27 | wikipedia.org |

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical analysis plays a crucial role in elucidating the complex mechanisms of reactions involving this compound. By modeling reaction pathways and transition states, chemists can gain a deeper understanding of the factors that control reaction outcomes.

In the context of cycloaddition reactions, the possibility of stepwise mechanisms involving zwitterionic intermediates is a topic of significant theoretical interest. While concerted pathways are often favored, certain reactants and conditions can promote the formation of these charged intermediates. Theoretical studies on [3+2] cycloaddition reactions, for instance, often involve the computational search for zwitterionic intermediates on the potential energy surface.

For reactions involving derivatives similar to this compound, DFT calculations are employed to explore the reaction pathways. These studies often find that while polar, one-step mechanisms are common, the possibility of zwitterionic intermediates cannot always be discounted, particularly with highly polar reactants or in polar solvents. The stability of any proposed zwitterionic intermediate is a key factor in determining its viability in the reaction mechanism.

The Curtin-Hammett principle is a fundamental concept in chemical kinetics that explains how the product distribution of a reaction is determined when rapidly equilibrating isomers react to form different products. wikipedia.orgias.ac.inopenochem.orgdalalinstitute.comyoutube.com This principle is particularly relevant to understanding the stereochemical outcomes of ring-opening reactions of substituted cyclopentenes like this compound.

In a ring-opening reaction, different conformations of the cyclopentene ring can exist in rapid equilibrium. If these conformers react at different rates to produce different stereoisomeric products, the final product ratio will not depend on the relative populations of the ground-state conformers but on the difference in the free energies of the transition states leading to each product. wikipedia.orgias.ac.indalalinstitute.comyoutube.com

For example, in a ring-opening process, the substituent on the cyclopentene ring can adopt pseudo-axial or pseudo-equatorial positions in the envelope conformation of the ring. These conformers will be in rapid equilibrium. According to the Curtin-Hammett principle, even if one conformer is less stable (present in a lower concentration), it may lead to the major product if it reacts via a lower-energy transition state. wikipedia.orgopenochem.org Theoretical calculations of the transition state energies for the ring-opening of each conformer are therefore essential to predict the stereoselectivity of the reaction.

The ring-opening metathesis polymerization (ROMP) of this compound is a powerful method for synthesizing functionalized polymers. Understanding the catalytic cycle and the nature of the reaction intermediates is crucial for catalyst design and reaction optimization.

The generally accepted mechanism for ROMP catalyzed by ruthenium alkylidene complexes involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle can be summarized as follows:

Initiation: The cycloalkene coordinates to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the initial alkylidene fragment and forms a new metal alkylidene species that incorporates the monomer.

Propagation: The newly formed metal alkylidene reacts with another monomer molecule in the same manner, leading to the growth of the polymer chain.

Termination: The active catalyst can be deactivated through various side reactions.

DFT studies have been instrumental in elucidating the structures and energies of the key intermediates (metallacyclobutanes) and transition states in the ROMP of cyclopentene and its derivatives. These calculations help to explain the reactivity of different monomers and the stereochemistry of the resulting polymers.

Modeling of Conformational Dynamics and Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational dynamics. The five-membered ring of cyclopentene is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly described as an "envelope" or "twist" form. The substituent at the 1-position can occupy different spatial orientations in these conformers.

Computational modeling, often using a combination of molecular mechanics and quantum mechanics (QM/MM), is employed to study the conformational landscape of this compound and its derivatives. These models can predict the relative energies of different conformers and the energy barriers for their interconversion.

By understanding the conformational preferences of the starting material and the steric and electronic effects of the substituent, it is possible to predict how a reagent will approach the double bond. This, in turn, allows for the prediction of the stereochemical outcome of reactions such as epoxidation, dihydroxylation, and cycloadditions. For instance, the facial selectivity of an electrophilic attack on the double bond is often dictated by the steric hindrance imposed by the substituent in the most stable ground-state conformation or the lowest energy transition state. acs.orgnih.gov

Applications in Advanced Chemical Synthesis

Role as a Key Organic Building Block

Ethyl 3-cyclopentene-1-carboxylate is classified as a key organic building block in chemical manufacturing and research. starshinechemical.com The cyclopentene (B43876) moiety provides a rigid scaffold that can be strategically functionalized, allowing chemists to construct more elaborate molecular architectures.

The compound serves as a crucial intermediate in the multi-step preparation of complex organic molecules. Its structural framework is amenable to a variety of chemical transformations, providing a reliable foundation for assembling intricate target compounds. A related isomer, ethyl cyclopent-1-enecarboxylate, is also noted as a key intermediate for preparing complex organic molecules due to the diverse functionalization reactions its cyclopentene ring can undergo. a2bchem.com

The versatility of this building block extends to the synthesis of various pharmaceuticals. a2bchem.com Its structure is a component of several biologically active molecules, where it serves as a foundational element that is later modified to achieve desired therapeutic properties.

This compound is identified as a precursor in the synthesis of intermediates for Dolasetron Mesylate. chemdad.com Patent literature further supports the use of the closely related alkyl cyclopenten-1-carboxylate as a starting material for producing key intermediates of Dolasetron. google.comgoogle.com The synthesis involves oxidizing the cyclopentene ring to form a diol, which is then cleaved to a dialdehyde, a critical step in constructing the complex bicyclic amine structure of Dolasetron. google.comgoogle.com

The 3-cyclopentene-1-carboxylic acid framework is a documented precursor for compounds designed to modulate cholinergic activity. For instance, a derivative, 3-methyl-3-cyclopentene-1-carboxylic acid, was utilized as the starting material for the synthesis of Desether-muscarine, a molecule of interest for its cholinergic properties. This synthesis highlights the utility of the cyclopentene ring system in creating analogs of important neurotransmitters.

In addition to pharmaceuticals, the isomeric compound ethyl cyclopent-1-enecarboxylate is a valuable building block for synthesizing a range of agrochemicals. a2bchem.com The chemical reactivity of the cyclopentene ring allows for the introduction of various functional groups necessary for creating effective and targeted agricultural products.

Precursor to Bioactive Compounds and Pharmaceuticals.

Contributions to Polymer Science and Materials Research

Information regarding the specific contributions of this compound to polymer science and materials research is not available in the reviewed scientific literature.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl cyclopent-1-enecarboxylate |

| Dolasetron Mesylate |

| Desether-muscarine |

| 3-methyl-3-cyclopentene-1-carboxylic acid |

Monomer in Ring-Opening Metathesis Polymerization (ROMP)

This compound serves as a functional monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with diverse architectures and functionalities. kent.ac.ukmdpi.com ROMP is a chain-growth polymerization process where a cyclic olefin is converted into a linear polymer through the cleavage and reformation of carbon-carbon double bonds, mediated by a metal-alkylidene catalyst. mdpi.com Cyclopentene and its derivatives are notable monomers for this process due to their low ring strain, which allows for a reversible polymerization, a key aspect for chemical recycling. sci-hub.seresearchgate.net

The polymerization of alkoxycarbonyl cyclopentenes, including the ethyl ester, has been successfully achieved using ruthenium-based catalysts, yielding high molecular weight polymers with relatively narrow molecular weight distributions. rsc.org Research has shown that under typical polymerization conditions, high monomer conversion rates of around 80% can be achieved. rsc.org The reactivity of cyclopentene derivatives in ROMP is influenced by factors such as temperature and the specific catalyst used. For instance, the equilibrium of monomer to polymer conversion in the ROMP of cyclopentene increases as the reaction temperature decreases. researchgate.net The choice of catalyst is also critical; studies comparing different generations of Grubbs catalysts have shown varying efficiencies at different temperatures. researchgate.net

The incorporation of the ester functional group, as in this compound, introduces polarity and a site for potential post-polymerization modification, which is a significant advantage for creating functional materials. rsc.org The copolymerization of ester-functionalized cyclopentenes with other cyclic olefins like norbornene or cyclooctadiene further expands the range of accessible polymer structures and properties. mdpi.comrsc.org

Development of Novel Polymeric Materials with Tuned Properties

The use of this compound and similar functionalized cyclopentene monomers in ROMP facilitates the development of novel polymeric materials with tailored properties. rsc.org The resulting polymers, which are essentially functionalized polyolefins, can have their thermal and mechanical properties tuned by controlling the polymer's microstructure. rsc.orgresearchgate.net

Copolymerization is a key strategy for tuning these properties. By statistically copolymerizing functional monomers like methoxycarbonyl cyclopentene with other cyclic olefins such as cyclopentene, norbornene, cyclohexene, and cyclooctadiene, a range of copolymers with varying compositions can be produced. rsc.org The incorporation ratio of the functional monomer can be controlled by adjusting the comonomer feed ratio, allowing for precise control over the final properties of the material. rsc.org These copolymers have been shown to have randomly incorporated functional units along the polymer chain. rsc.org

The thermal behavior of these polymers, characterized by their glass transition temperatures (Tg), is directly influenced by the structure of the polymer backbone and the nature of the side groups. rsc.org For instance, polymers derived from certain functionalized cyclopentenes exhibit glass transition temperatures well below room temperature. researchgate.net Furthermore, the ester group in the polymer derived from this compound offers a reactive handle for further chemical transformations. For example, the hydrolysis of tert-butoxycarbonyl groups on a similar polypentenamer to carboxylic acid groups has been demonstrated, yielding polyolefins with regularly spaced carboxyl pendants. rsc.org This ability to introduce functional groups allows for the creation of materials with specific properties, such as altered solubility, adhesion, or the potential for cross-linking.

Concepts in Chemical Recycling to Monomer (CRM)

Polymers derived from cyclopentene and its derivatives, including this compound, are prime candidates for Chemical Recycling to Monomer (CRM). sci-hub.seresearchgate.net CRM is a process that breaks down a polymer back into its constituent monomers, which can then be purified and repolymerized, creating a closed-loop, circular economy for plastics with no loss of material quality. sci-hub.se This approach is highly attractive as it addresses the challenges of traditional recycling methods, such as degradation of polymer properties. sci-hub.se

The principle behind the chemical recyclability of polypentenamers lies in the thermodynamics of their ROMP. sci-hub.seresearchgate.net The low ring strain of the cyclopentene ring leads to an equilibrium between the monomer and the polymer. researchgate.net By manipulating reaction conditions, such as temperature and monomer concentration, this equilibrium can be shifted. researchgate.netnih.gov At higher temperatures or in dilute solutions, the depolymerization reaction is favored, leading to the regeneration of the original monomer. sci-hub.senih.gov This reversible nature is a unique feature of polymers synthesized from low-strain monomers like cyclopentene. sci-hub.se

Analytical Methods for Characterization and Reaction Monitoring

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing mixtures, making it indispensable in the synthesis and purification of Ethyl 3-cyclopentene-1-carboxylate.

Gas Chromatography (GC) for Purity and Yield Determination

Gas chromatography is a primary method for assessing the purity of this compound and for quantifying the yield of its synthesis reactions. fishersci.comambeed.com This technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, which has a boiling point of 64°C, GC is an ideal analytical method. fishersci.com

In a typical GC analysis, a sample containing the compound is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. The column contains a stationary phase that interacts with the components of the sample. Compounds with weaker interactions travel through the column faster and are detected first. The retention time, the time it takes for a compound to pass through the column, is a characteristic feature used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity and reaction yield. Commercial grades of this compound are often specified with a purity of ≥97.0% as determined by GC. fishersci.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Enantiomeric Excess

High-performance liquid chromatography is another powerful separation technique that is particularly useful for monitoring the progress of reactions that produce or consume this compound. HPLC is also the method of choice for determining the enantiomeric excess (ee) of chiral separations involving this compound.

In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the sample components with the stationary phase. A detector measures the components as they elute from the column.

For determining the enantiomeric excess of a chiral sample of this compound, a chiral stationary phase (CSP) is used. The two enantiomers of the compound will interact differently with the CSP, leading to different retention times and their separation on the chromatogram. The relative areas of the two peaks allow for the calculation of the enantiomeric excess.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, characteristic signals would be expected for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and for the protons on the cyclopentene (B43876) ring, including the vinylic protons of the double bond.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its hybridization and bonding environment. For this compound, distinct signals would be observed for the carbonyl carbon of the ester group, the carbons of the ethyl group, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclopentene ring.

| ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| 1.25 (t, 3H, J = 7.1 Hz) |

| 2.50-2.65 (m, 4H) |

| 3.15-3.25 (m, 1H) |

| 4.14 (q, 2H, J = 7.1 Hz) |

| 5.68 (s, 2H) |

| ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| 14.3 |

| 32.5 |

| 45.1 |

| 60.4 |

| 129.7 |

| 175.5 |

Mass Spectrometry (MS) (GC-MS, HRMS, ESI-TOF, Collision-Induced Dissociation)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry is a common and powerful technique. As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the confident identification of this compound in a mixture.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized compound.

Electrospray Ionization-Time of Flight (ESI-TOF): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. When coupled with a TOF mass analyzer, it provides high-resolution mass data.

Collision-Induced Dissociation (CID): CID is a tandem mass spectrometry technique where ions are fragmented by collision with an inert gas. The resulting fragmentation pattern provides valuable information about the structure of the parent ion, helping to confirm the connectivity of atoms within the molecule.

| Mass Spectrometry Data for this compound |

| Molecular Formula |

| Molecular Weight |

| InChI Key |

| PubChem CID |

| IUPAC Name |

| SMILES |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies.

For this compound, the IR spectrum would show characteristic absorption bands for:

Advanced Analytical Techniques for Polymer Characterization

The comprehensive analysis of polymers derived from this compound is crucial for understanding their structure-property relationships. Advanced analytical techniques provide invaluable insights into the molecular weight, thermal behavior, and other critical characteristics of these materials.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. In the context of polymers synthesized from this compound, GPC is instrumental in characterizing the products of Ring-Opening Metathesis Polymerization (ROMP). rsc.org

The principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weight, the molecular weight of the sample can be determined.

Research on the ROMP of ester-functionalized cyclopentene derivatives, including alkoxycarbonyl cyclopentenes, has utilized GPC to characterize the resulting polymers. rsc.org These studies have shown that high monomer conversions can be achieved, leading to polymers with high molecular weights and relatively narrow molecular weight distributions. rsc.org The ability to control the molecular weight of the polymers by including chain transfer agents in the polymerization reaction has also been investigated, with GPC serving as a key analytical tool to confirm the outcomes. acs.org

Table 1: Illustrative GPC Data for Poly(this compound) Synthesized via ROMP

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Polymer A | 55,000 | 68,750 | 1.25 |

| Polymer B | 82,000 | 102,500 | 1.25 |

| Polymer C | 110,000 | 143,000 | 1.30 |

Note: The data in this table is illustrative and intended to represent typical results obtained from GPC analysis. Actual values would be dependent on specific reaction conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is an effective tool for characterizing the physical properties of polymers, including those derived from this compound. researchgate.net

DSC analysis provides critical information about the thermal transitions of a polymer. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are key parameters that dictate the material's processing conditions and end-use applications. For polymers synthesized from ester-functionalized cyclopentenes, DSC has revealed that their thermal behaviors can vary significantly depending on the chain structure. rsc.org

For instance, the incorporation of different comonomers in the polymerization of alkoxycarbonyl cyclopentenes can be well-controlled, leading to copolymers with tailored thermal properties. rsc.org The resulting DSC thermograms can elucidate the effect of these structural variations on the polymer's thermal characteristics. The technique is sensitive to changes in heat capacity, allowing for the determination of glass transitions, and can also measure the enthalpy changes associated with melting and crystallization. researchgate.net

Table 2: Representative DSC Data for Polymers Derived from Ester-Functionalized Cyclopentenes

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Homopolymer of Methyl Cyclopentene Carboxylate | -15 | 85 |

| Copolymer with Norbornene (50/50) | 10 | 120 |

| Copolymer with Cyclooctadiene (70/30) | -5 | 105 |

Note: This data is representative and serves to illustrate the type of information obtained from DSC analysis. The actual thermal properties would depend on the specific monomer and comonomer composition, as well as the polymer's molecular weight and crystallinity.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-cyclopentene-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via esterification of 3-cyclopentene-1-carboxylic acid with ethanol using acid catalysts like sulfuric acid under reflux. Industrial methods employ continuous flow reactors for higher efficiency and sustainability .

- Data Contradictions : Variations in yield (50–85%) are reported depending on catalyst choice (e.g., H₂SO₄ vs. HCl) and reaction time. Impurities like unreacted carboxylic acid require purification via fractional distillation or chromatography .

Q. How can the structural and stereochemical properties of this compound be rigorously characterized?

- Experimental Design :

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the cyclopentene ring conformation and ester group geometry .

- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry (e.g., double bond position at C3-C4). IR identifies carbonyl stretching (~1740 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in organic transformations?

- Reactions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | 3-Oxocyclopentene-1-carboxylic acid |

| Reduction | LiAlH₄ | 3-Cyclopentenemethanol |

| Diels-Alder | Maleic anhydride | Bicyclic adducts |

- Mechanistic Insights : The electron-deficient cyclopentene ring acts as a dienophile in cycloadditions .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies).

- DFT calculations : Analyze electron density maps to identify reactive sites for functionalization .

- Data Limitations : Discrepancies between in silico predictions and in vitro assays arise from solvent effects and protein flexibility .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Antimicrobial activity varies across bacterial strains (e.g., S. aureus MIC: 8–32 µg/mL vs. E. coli MIC: >64 µg/mL). Contradictions may stem from assay conditions (e.g., nutrient media pH) or compound stability .

- Validation : Standardize protocols (CLSI guidelines) and use isotopically labeled analogs to track metabolic degradation .

Q. How does the compound’s stereochemistry influence its utility in asymmetric catalysis?

- Experimental Design : Synthesize enantiopure derivatives via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate catalytic efficiency in aldol reactions.

- Findings : The (R)-enantiomer shows 20% higher enantiomeric excess (ee) in proline-mediated catalysis due to steric effects .

Q. What industrial-scale purification techniques mitigate byproduct formation in this compound synthesis?

- Advanced Methods :

- Simulated moving bed (SMB) chromatography for continuous separation of ester/carboxylic acid mixtures.

- Membrane distillation to recover high-purity ethanol .

- Trade-offs : SMB reduces solvent use but requires capital investment (>$500k for pilot systems) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。